
(E)-3,6-Dihydro-5-((methoxyimino)methyl)-1(2H)-pyridineacetic acid monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3,6-Dihydro-5-((methoxyimino)methyl)-1(2H)-pyridineacetic acid monohydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes a methoxyimino group and a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3,6-Dihydro-5-((methoxyimino)methyl)-1(2H)-pyridineacetic acid monohydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a methoxyimino compound, followed by the addition of acetic acid and hydrochloric acid to form the monohydrochloride salt .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions to ensure high yield and purity. The process may involve multiple purification steps, including crystallization and recrystallization, to obtain the final product in its desired form .
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3,6-Dihydro-5-((methoxyimino)methyl)-1(2H)-pyridineacetic acid monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the methoxyimino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, oximes, and amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(E)-3,6-Dihydro-5-((methoxyimino)methyl)-1(2H)-pyridineacetic acid monohydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (E)-3,6-Dihydro-5-((methoxyimino)methyl)-1(2H)-pyridineacetic acid monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyimino group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions, stabilizing the compound within the target site .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-Methyl α-(Methoxyimino)-2-[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetic Acid Ester
- α-(Methoxyimino)-2-methylbenzeneacetic Acid Methyl Ester
Uniqueness
Compared to similar compounds, (E)-3,6-Dihydro-5-((methoxyimino)methyl)-1(2H)-pyridineacetic acid monohydrochloride is unique due to its specific structural features, such as the presence of both a methoxyimino group and a pyridine ring. These features confer distinct reactivity and binding properties, making it particularly valuable in certain synthetic and research applications .
Propriétés
Numéro CAS |
139886-59-2 |
|---|---|
Formule moléculaire |
C9H15ClN2O3 |
Poids moléculaire |
234.68 g/mol |
Nom IUPAC |
2-[5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridin-1-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C9H14N2O3.ClH/c1-14-10-5-8-3-2-4-11(6-8)7-9(12)13;/h3,5H,2,4,6-7H2,1H3,(H,12,13);1H/b10-5+; |
Clé InChI |
NIQVXUUMYZNQNN-OAZHBLANSA-N |
SMILES isomérique |
CO/N=C/C1=CCCN(C1)CC(=O)O.Cl |
SMILES canonique |
CON=CC1=CCCN(C1)CC(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12786795.png)
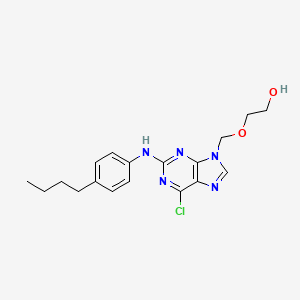
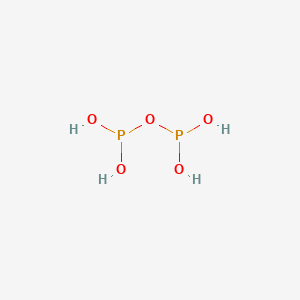
![N-[(1R)-1-(6-chloro-1H-benzimidazol-2-yl)-2-methoxyethyl]-3-methyl-4-(3-oxomorpholin-4-yl)benzamide](/img/structure/B12786806.png)
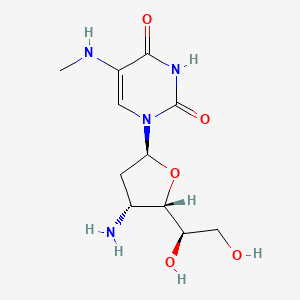




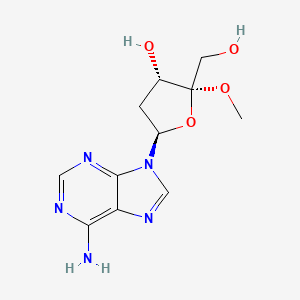
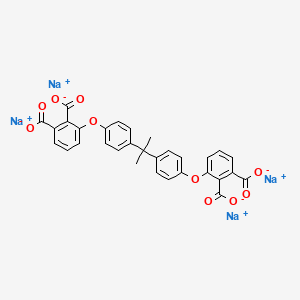
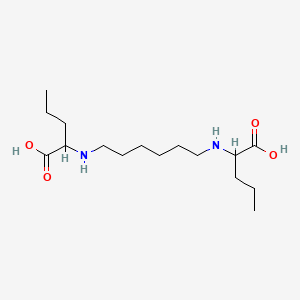
![[4-Acetyloxy-5-methoxy-2-(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)phenyl] acetate](/img/structure/B12786885.png)

